1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
CAS No.: 1704065-09-7
Cat. No.: VC2597458
Molecular Formula: C13H17BrFN
Molecular Weight: 286.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704065-09-7 |
|---|---|
| Molecular Formula | C13H17BrFN |
| Molecular Weight | 286.18 g/mol |
| IUPAC Name | 1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine |
| Standard InChI | InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3 |
| Standard InChI Key | XJVAPSKCLTXSIS-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br |
| Canonical SMILES | CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br |
Introduction
Chemical Identity and Structural Properties
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is a halogenated organic compound characterized by a piperidine ring connected to a substituted benzyl group. The benzyl portion contains bromine and fluorine atoms at the 2- and 5-positions respectively, creating a molecule with distinctive electronic and spatial properties.
Basic Identifiers
The compound is categorized under the CAS Registry Number 1704065-09-7 and is represented by the molecular formula C₁₃H₁₇BrFN . The presence of bromine and fluorine atoms contributes significantly to its chemical behavior and potential applications.
Nomenclature and Synonyms
Several names are used to identify this compound in the scientific literature:
Table 1: Nomenclature and Identifiers for 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
Structural Characteristics
The molecule consists of three main structural components: a 4-methylpiperidine ring, a methylene bridge, and a 2-bromo-5-fluorobenzene group. The 4-methylpiperidine contributes basic properties through its tertiary amine, while the halogenated benzene ring introduces electronic and steric effects that influence the compound's reactivity and potential biological interactions.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
Synthesis Methods
Optimization Approaches
Modern synthetic approaches for benzylpiperidine derivatives often utilize continuous flow reactors and automated systems to enhance yield and consistency. These methods allow for better control of reaction parameters and can be particularly useful when scaling up production for research or commercial purposes.
Applications and Research Context
Role as Chemical Intermediate
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules with potential biological activity. The halogenated positions allow for further functionalization through various transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations.
Pharmaceutical Relevance
The compound belongs to the piperidine derivative class, which has significant relevance in medicinal chemistry. Piperidine-containing compounds often exhibit diverse biological activities including:
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Neurotransmitter modulation
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Enzyme inhibition
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Receptor binding activities
While specific research on 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine's pharmaceutical applications is limited in the available literature, related compounds have shown promising results in various therapeutic areas .
Structure-Activity Relationships
Understanding the structural influences on activity requires examining related compounds. For instance, similar fluorobenzylpiperazine derivatives have demonstrated selective sigma receptor binding properties, suggesting potential applications in neurological research . The positioning of halogens on the benzyl ring significantly impacts binding affinity and selectivity toward biological targets.
Table 3: Comparison with Related Compounds
Analytical Characterization
Spectroscopic Data
Based on structural features, the following spectroscopic characteristics would be expected for 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine:
¹H NMR: Characteristic signals would include:
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Methyl group attached to piperidine (singlet)
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Piperidine ring protons (complex multiplets)
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Benzyl methylene bridge (singlet)
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Aromatic protons showing coupling patterns influenced by fluorine
¹³C NMR: Would display signals for:
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Methyl carbon
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Piperidine ring carbons
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Benzyl methylene carbon
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Aromatic carbons with characteristic splitting due to C-F coupling
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Carbon bearing bromine showing upfield shift
Mass Spectrometry: Would show a characteristic isotope pattern due to bromine (approximately equal abundance of m/z and m/z+2 peaks).
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